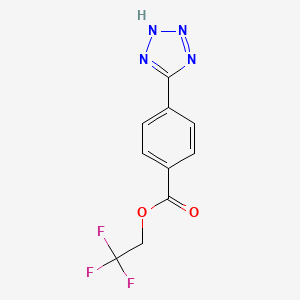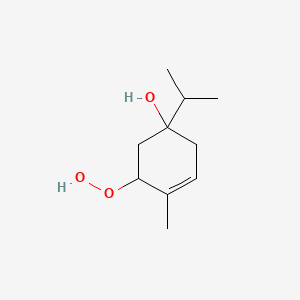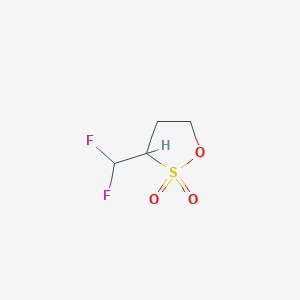
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazine ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with chloroacetophenone derivatives can yield the desired benzothiazine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Análisis De Reacciones Químicas
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzothiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby affecting their function .
Comparación Con Compuestos Similares
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- can be compared with other benzothiazine derivatives and similar heterocyclic compounds:
Thiazoles: These compounds share a similar sulfur-nitrogen ring structure and exhibit diverse biological activities.
Quinolones: These compounds are widely used as antibiotics and share some structural similarities with benzothiazines. The uniqueness of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.
Propiedades
Número CAS |
652157-77-2 |
|---|---|
Fórmula molecular |
C16H12ClNOS |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3 |
Clave InChI |
QNHGBBXXDRXJIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)



![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)


![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)


![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)

